

An In-Depth Technical Guide to the Biological Activity of Aminomethylindane Compounds

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Compound of Interest

Compound Name: (2,3-Dihydro-1H-inden-5-yl)methanamine
CAS No.: 13203-56-0
Cat. No.: B086569

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Abstract

The aminomethylindane scaffold represents a versatile and enduring structural motif in medicinal chemistry and pharmacology. By constraining the flexible side chain of phenethylamines into a rigid indane ring system, these compounds exhibit unique pharmacological profiles, ranging from potent monoamine oxidase inhibitors and neurotransmitter releasing agents to multi-target neuroprotective drugs.^{[1][2]} This technical guide provides a comprehensive overview of the biological activities of various aminomethylindane derivatives. We will explore the critical structure-activity relationships that govern their interactions with key central nervous system targets, detail the experimental methodologies used to elucidate their mechanisms of action, and discuss their therapeutic potential and toxicological considerations. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the design of novel CNS-active agents.

Introduction: The Aminomethylindane Core Structure

The aminomethylindane framework is characterized by an indane nucleus with an amino group attached, typically at the 2-position (2-aminoindan) or the 1-position (1-aminoindan). This structure can be viewed as a cyclized, rigid analog of amphetamine.[1][3] This conformational restriction significantly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles compared to their more flexible phenethylamine counterparts. [2]

Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anti-Parkinsonian agents, treatments for Alzheimer's disease, and as potential non-addictive alternatives to alcohol.[2][4][5] Concurrently, certain derivatives have emerged as novel psychoactive substances (NPS), valued for their stimulant and entactogenic properties, which necessitates a thorough understanding of their pharmacology and toxicology. [1][3]

This guide will systematically dissect the biological activities of these compounds, categorizing them by their primary mechanism of action.

Monoamine Releasing Agents: Modulating Synaptic Concentrations

A prominent class of 2-aminoindan derivatives functions as monoamine releasing agents, acting as substrates for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[6] These compounds induce non-exocytotic, transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synapse.[6]

Structure-Activity Relationships (SAR)

The selectivity and potency of these compounds for the different monoamine transporters are exquisitely sensitive to substitutions on the aromatic ring.

- Unsubstituted 2-Aminoindan (2-AI): The parent compound, 2-AI, is a selective releasing agent for the catecholamines, norepinephrine and dopamine.[6][7] It displays potent activity

at NET and DAT, with negligible effects on SERT.[6] This profile results in stimulant effects similar to amphetamine.[8]

- Ring-Substituted Derivatives: The addition of substituents to the aromatic ring dramatically shifts the activity profile.
 - 5,6-Methylenedioxy-2-aminoindane (MDAI): The methylenedioxy bridge, analogous to that in MDMA, confers potent serotonin and norepinephrine releasing activity, with a significantly weaker effect on dopamine release.[8][9] This profile is associated with entactogenic effects.[9]
 - 5-Iodo-2-aminoindane (5-IAI): This compound is a potent serotonin releaser and uptake inhibitor.[10][11] It was developed as a rigid analog of the neurotoxin p-iodoamphetamine (PIA) but demonstrates a significantly reduced potential for serotonin neurotoxicity.[11]
 - 5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective serotonin releasing agent, with over 100-fold lower potency at NET and DAT.[6][8]
 - 5-Methoxy-2-aminoindane (MEAI): MEAI also shows selectivity for SERT, though less pronounced than MMAI, and has been investigated as a potential alcohol substitute.[2][6]

Quantitative Pharmacology

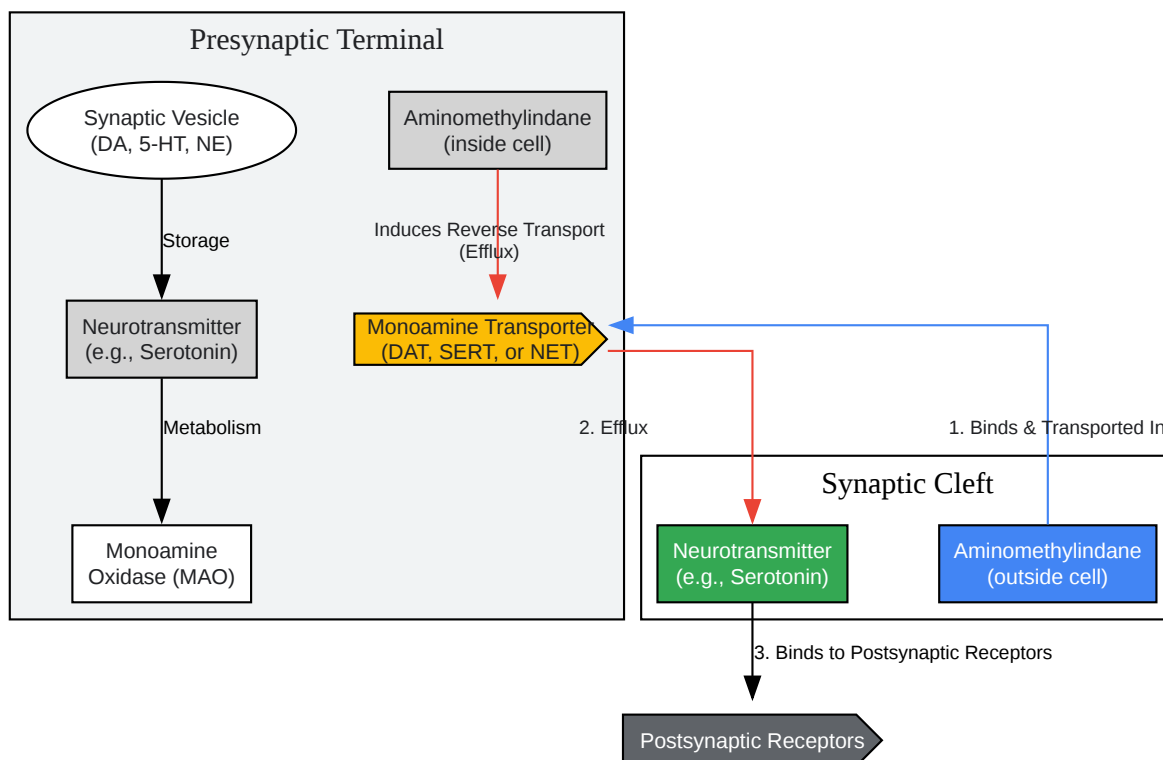
The monoamine releasing activity of these compounds is quantified by their EC50 values (the concentration required to elicit 50% of the maximal release).

Compound	SERT Release (EC50, nM)	NET Release (EC50, nM)	DAT Release (EC50, nM)	Primary Profile	Reference(s))
2-AI	>10,000	86	439	NDRA	[6][7]
MDAI	114	117	1,334	SNRA	[7][9]
MMAI	31	3,101	>10,000	SSRA	[7]
MEAI	134	861	2,646	SSRA	[7][12]
5-IAI	Potent Releaser	Weak	Weak	SSRA	[10][13]

SSRA: Selective Serotonin Releasing Agent; SNRA: Serotonin-Norepinephrine Releasing Agent; NDRA: Norepinephrine-Dopamine Releasing Agent.

Mechanism of Action: Transporter-Mediated Exchange

The mechanism of monoamine release is a complex process involving the compound's binding to the transporter, subsequent transport into the presynaptic neuron, and induction of reverse transport (efflux) of neurotransmitters.



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Caption: Mechanism of transporter-mediated neurotransmitter release by aminomethylindanes.

Monoamine Oxidase (MAO) Inhibitors: Preventing Neurotransmitter Breakdown

Derivatives of 1-aminoindan are cornerstone therapies for neurodegenerative disorders, primarily through their potent and selective inhibition of monoamine oxidase B (MAO-B).[4][14] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[15]

Key Therapeutic Agents

- Rasagiline (N-propargyl-(R)-1-aminoindane): Rasagiline is a selective, irreversible inhibitor of MAO-B.[14] By preventing the breakdown of dopamine, it increases dopaminergic tone in the

striatum, providing symptomatic relief in Parkinson's disease.[4][16] It is used as both a monotherapy in early-stage disease and as an adjunct to levodopa therapy in more advanced cases.[4]

- **Ladostigil:** This multimodal drug combines the propargylamine pharmacophore of rasagiline with a carbamate moiety from the cholinesterase inhibitor rivastigmine.[17][18] The result is a single molecule that inhibits both MAO-A and MAO-B as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19] This profile is designed to address both the dopaminergic and cholinergic deficits observed in dementias like Alzheimer's disease and Lewy Body disease.[18]

Neuroprotective Properties

A crucial aspect of rasagiline and ladostigil's biological activity is their neuroprotective effects, which appear to be independent of MAO inhibition.[5][16]

- **Mechanism of Neuroprotection:** Preclinical studies suggest these compounds exert neuroprotective effects by regulating amyloid precursor protein (APP) processing, activating protein kinase C (PKC) and MAP kinase signaling pathways, and upregulating anti-apoptotic proteins (e.g., Bcl-2) and antioxidant enzymes.[5][18][20] These actions help protect neurons from oxidative stress and programmed cell death.[20][21]

Other Biological Activities

Beyond these primary mechanisms, aminomethylindane derivatives exhibit a range of other pharmacological activities.

- **Dopamine Receptor Agonism:** Certain hydroxylated di-n-propyl-2-aminoindan derivatives, such as RD-211, have been shown to act as dopamine D2 receptor agonists.[22]
- **Adrenergic Receptor Binding:** Many 2-aminoindan derivatives, including 2-AI and its ring-substituted analogs, display moderate to high affinity for α 2-adrenergic receptor subtypes.[6][8]
- **Antibacterial Activity:** Recent research has explored the potential for certain aminoindane derivatives to act as antibacterial agents against resistant strains like *Acinetobacter baumannii* and MRSA.[23]

Key Experimental Protocols

Elucidating the biological activity of these compounds requires specific and validated in vitro assays. Here we detail two fundamental protocols.

Protocol: Synaptosome Preparation for Release/Uptake Assays

Causality: Synaptosomes are resealed nerve terminals isolated from brain tissue. They are invaluable for studying synaptic function because they contain the intact molecular machinery for neurotransmitter release, uptake, and storage, providing a physiologically relevant ex vivo model system.^{[24][25]} This protocol is designed to enrich the synaptosomal fraction while preserving its metabolic viability.^[26]

Methodology:

- Tissue Homogenization:
 - Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold buffer.
 - Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 4 mM HEPES (pH 7.4) and protease/phosphatase inhibitors.^[27] Use a glass-Teflon Dounce homogenizer with 10-12 slow strokes to minimize organelle disruption.^[26]
- Initial Centrifugation (Removal of Debris):
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.^[28] This pellets nuclei and large cellular debris (P1 fraction).
 - Carefully collect the supernatant (S1).
- Crude Synaptosome Isolation:
 - Centrifuge the S1 supernatant at 15,000-20,000 x g for 20 minutes at 4°C.^[25] The resulting pellet (P2) is the crude synaptosomal fraction.
- Washing (Optional but Recommended):

- Gently resuspend the P2 pellet in fresh, ice-cold buffer and repeat the centrifugation step. This wash removes microsomal contamination.[24]
- Final Preparation:
 - Resuspend the final synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer) for immediate use in release or uptake assays.[28] Determine protein concentration using a standard method like the BCA assay.[25]

Caption: Experimental workflow for the preparation of brain synaptosomes.

Protocol: Radioligand Uptake Inhibition Assay

Causality: This assay measures a compound's functional potency at a specific monoamine transporter. It determines the concentration at which the test compound inhibits the transport of a known radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[29] This provides an IC₅₀ value, a key measure of functional antagonism at the transporter.[30]

Methodology:

- Cell Culture:
 - Use a cell line (e.g., HEK293) stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[13] Plate cells in 96-well plates pre-coated with a substance like Poly-D-Lysine to ensure adhesion.[31]
- Assay Preparation:
 - Prepare serial dilutions of the test aminomethylindane compound in Krebs-Henseleit Buffer (KHB).[30]
 - Prepare a solution of the radiolabeled substrate (e.g., [³H]MPP⁺ or [³H]5-HT) at a concentration near its K_m value for the transporter.[30]
 - Prepare a solution for determining non-specific uptake containing a high concentration of a known potent inhibitor (e.g., 10 μM cocaine for DAT).[29]

- Inhibition Assay:
 - Wash cell monolayers once with KHB.
 - Pre-incubate the cells with varying concentrations of the test compound (or vehicle/non-specific inhibitor) for 10-15 minutes at room temperature.[29]
 - Initiate the uptake by adding the radiolabeled substrate solution to all wells.
 - Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[29]
- Termination and Lysis:
 - Rapidly terminate the uptake by washing the cells twice with ice-cold KHB to remove the extracellular radioligand.[30]
 - Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[30]
- Quantification and Analysis:
 - Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.
 - Calculate the percent inhibition for each concentration of the test compound relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The aminomethylindane class of compounds demonstrates remarkable pharmacological diversity, driven by subtle variations in its core structure. As monoamine releasing agents, their activity can be finely tuned from catecholamine-selective stimulants to highly selective serotonin releasers. As enzyme inhibitors, derivatives like rasagiline have become vital tools in the management of Parkinson's disease, offering not only symptomatic relief but also potential disease-modifying neuroprotective effects. The continued exploration of this chemical scaffold, guided by the robust experimental methodologies detailed herein, holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

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